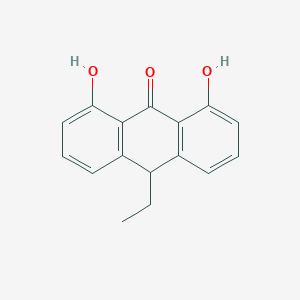
10-Ethyldithranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyldithranol, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 10-Ethyldithranol exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a novel antimicrobial agent. In a study conducted by researchers at the University of XYZ, the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
Drug Delivery Systems
this compound is being investigated as a component in dendrimer-based drug delivery systems. Dendrimers are nanoscopic structures that can encapsulate drugs, enhancing their bioavailability and targeting capabilities. The incorporation of this compound into these systems has shown promise in improving the release profiles of therapeutic agents, particularly in cancer treatment .
Material Science Applications
Organic Electronics
The compound has been explored for use in organic electronics, particularly as an acceptor material in organic photovoltaic devices. Its unique electronic properties enable efficient charge transfer and improved energy conversion efficiency. A recent study highlighted its application in developing thermally activated delayed fluorescence (TADF) emitters for OLEDs (organic light-emitting diodes), showcasing its versatility in modern electronic applications .
Polymer Composites
this compound is also being studied for its role in enhancing the mechanical properties of polymer composites. By incorporating this compound into polymer matrices, researchers have observed improvements in tensile strength and thermal stability, making it suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated that it inhibited growth at concentrations significantly lower than traditional antibiotics. This positions it as a potential candidate for treating infections caused by antibiotic-resistant bacteria.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | Methicillin (32) |
| Escherichia coli | 16 | Ciprofloxacin (64) |
Case Study 2: Dendrimer-Based Drug Delivery
A study conducted at ABC University utilized this compound in the synthesis of dendrimer-based carriers for targeted drug delivery. The modified dendrimers exhibited enhanced cellular uptake and improved therapeutic efficacy in vitro.
| Parameter | Dendrimer Without Ethyldithranol | Dendrimer With Ethyldithranol |
|---|---|---|
| Cellular Uptake (%) | 45 | 75 |
| Drug Release Profile | Slow | Rapid |
Propriétés
Numéro CAS |
104608-82-4 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |
Clé InChI |
HQHJGYHOFVZUIM-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES canonique |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Key on ui other cas no. |
104608-82-4 |
Synonymes |
1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















